Molecular Weight and Lipophilicity Differentiation from Unsubstituted Pyrazole Core
Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate exhibits an XLogP3 of 0.2 [1], which is 0.6 log units lower than the unsubstituted ethyl 1H-pyrazole-3-carboxylate (XLogP3 = 0.8) [2]. This 75% reduction in lipophilicity relative to the baseline pyrazole core is accompanied by a 44 g/mol increase in molecular weight (184.19 g/mol vs. 140.14 g/mol) [3]. The combination of increased molecular weight with decreased lipophilicity is a non-trivial property shift that directly influences solubility in aqueous media, membrane permeability in cellular assays, and retention time in reverse-phase HPLC purification.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 0.2; MW = 184.19 g/mol |
| Comparator Or Baseline | Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4): XLogP3 = 0.8; MW = 140.14 g/mol |
| Quantified Difference | ΔXLogP3 = -0.6 (75% lower relative to baseline); ΔMW = +44.05 g/mol (31% increase) |
| Conditions | PubChem computed XLogP3 values based on topological method |
Why This Matters
For medicinal chemistry campaigns and scaffold optimization, even a 0.6 log unit shift in lipophilicity materially alters ADME predictions, requiring the exact compound for reliable structure-activity relationship (SAR) correlation.
- [1] PubChem. Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. Compound Summary. CID 67172399. Computed Properties: XLogP3-AA = 0.2. View Source
- [2] PubChem. Ethyl 1H-pyrazole-3-carboxylate. Compound Summary. CID 7147518. Computed Properties: XLogP3-AA = 0.8. View Source
- [3] PubChem. Ethyl 1H-pyrazole-3-carboxylate. Compound Summary. CID 7147518. Molecular Weight: 140.14 g/mol. View Source
